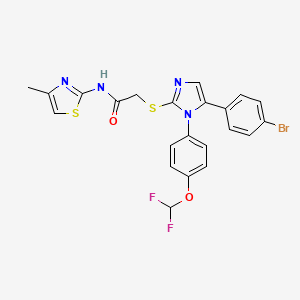

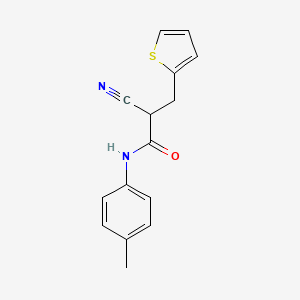

![molecular formula C20H15FN4O3S B2986979 methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate CAS No. 1116030-23-9](/img/structure/B2986979.png)

methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate” is a chemical compound with potential biological activity . It’s part of a broader class of compounds known as indole derivatives, which have been found in many important synthetic drug molecules . These compounds are known for their diverse biological activities and have been the subject of extensive research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a method for the synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, a compound with a similar structure, has been developed . The synthesis involved the use of acetonitrile, and the resulting compound was crystallized for further analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been studied both theoretically and experimentally . For example, the aforementioned 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one was found to exist in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, similar compounds have been studied for their reactivity . For instance, certain indole derivatives have shown inhibitory activity against various kinases .Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds offer a foundation for understanding the chemical behavior and properties of such complex molecules. For instance, the synthesis of pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones involves reagents like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, showcasing the intricacies of synthesizing heterocyclic compounds (Selič, Stanovnik, & Grdadolnik, 1997). The structural determination through methods such as X-ray crystallography plays a crucial role in confirming the molecular geometry and the presence of specific functional groups, as demonstrated in the study of novel hepatitis B inhibitors (Ivashchenko et al., 2019).

Biological Activity

The biological activities of pyrimido[5,4-b]indole derivatives and similar compounds are a significant area of research. These molecules have been explored for their potential as anticancer and antiviral agents. For example, the development and biological evaluation of histone deacetylase inhibitors demonstrate the therapeutic potential of such compounds in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008). Furthermore, the investigation of compounds like 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one highlights their role as new inhibitors of hepatitis B, showcasing the versatility of these molecules in targeting different diseases (Ivashchenko et al., 2019).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity, potential applications, and synthesis methods. Given the interest in indole derivatives for their diverse biological activities , this compound could be a promising area for future research.

Mechanism of Action

Target of Action

The compound, also known as methyl 4-[2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamido]benzoate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities These activities suggest that indole derivatives can affect a wide range of biochemical pathways

Result of Action

The result of a compound’s action is the molecular and cellular effects it produces. For indole derivatives, these effects can include a wide range of biological activities, as mentioned above

properties

IUPAC Name |

methyl 4-[[2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O3S/c1-28-20(27)11-2-5-13(6-3-11)24-16(26)9-29-19-18-17(22-10-23-19)14-8-12(21)4-7-15(14)25-18/h2-8,10,25H,9H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEISYWVHADLVFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2986897.png)

![5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane](/img/structure/B2986902.png)

![5-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2986907.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide](/img/structure/B2986909.png)

![3-[4-(3-chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine](/img/structure/B2986910.png)

![4-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2986915.png)

![Thieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2986916.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2986917.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide](/img/structure/B2986919.png)